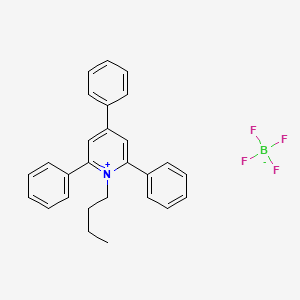

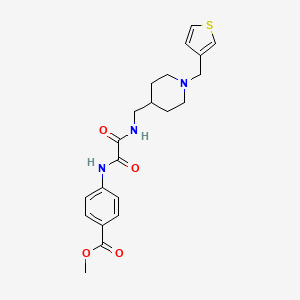

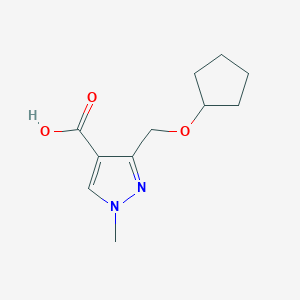

![molecular formula C12H18N2 B2695955 4-[(cyclopropylamino)methyl]-N,N-dimethylaniline CAS No. 892593-62-3](/img/structure/B2695955.png)

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is a chemical compound with the CAS Number: 892593-62-3 . It has a molecular weight of 190.29 and its IUPAC name is N-cyclopropyl-N-[4-(dimethylamino)benzyl]amine . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular formula of “4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is C12H18N2 . The InChI Code is 1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 .

Physical And Chemical Properties Analysis

“4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” is a liquid at room temperature . The predicted properties include a melting point of 65° C, a boiling point of 304.2° C at 760 mmHg, a density of 1.0 g/cm3, and a refractive index of n20D 1.56 .

Aplicaciones Científicas De Investigación

Oxidative N-dealkylation and Cyclopropyl Group Dynamics

Research on cyclopropylamines, such as N-cyclopropyl-N-methylaniline, elucidates the oxidative N-dealkylation mechanisms and the fate of the cyclopropyl group upon oxidation. Studies with horseradish peroxidase (HRP) demonstrate how cyclopropylamines undergo oxidative transformations, yielding various products including N-methylaniline and highlighting the cyclopropyl ring's fragmentation during these processes (Shaffer, Morton, & Hanzlik, 2001). This research provides insights into the stability and reactivity of cyclopropyl-containing compounds under oxidative conditions, which is crucial for understanding their behavior in biological systems and their potential applications in drug metabolism studies.

Photoreactivity and Structural Transformations

Studies on the photoreactivity of dimethylanilines demonstrate how light exposure can induce structural transformations, leading to the formation of new compounds with potential applications in materials science and synthetic chemistry. The irradiation of 4-allylated 2,6-dimethylanilines, for example, results in the formation of products with varied substituents, illustrating the potential of these compounds in synthesizing new materials with specific optical properties (Bader & Hansen, 1979).

Synthesis of Polymeric Materials

The development of new polyamides, polyimides, and poly(amide-imide)s incorporating triphenylamine groups showcases the application of dimethylaniline derivatives in creating high-performance materials with high glass transition temperatures. These polymers, synthesized from monomers related to dimethylanilines, exhibit solubility in common organic solvents and have potential applications in electronics and materials science due to their inherent properties (Liaw, Hsu, Chen, & Lin, 2002).

Chemical Space Expansion for Chromophores

Research on the non-concerted [2+2] and [4+2] cycloadditions of N,N-dimethylanilino-substituted compounds has opened up new avenues in the synthesis of highly functionalized chromophores. These studies not only expand the chemical space for push-pull chromophores but also highlight the application of dimethylaniline derivatives in developing materials with unique optical properties, which can be pivotal for photonic applications (Jayamurugan, Gisselbrecht, Boudon, Schoenebeck, Schweizer, Bernet, & Diederich, 2011).

Safety and Hazards

The safety information for “4-[(cyclopropylamino)methyl]-N,N-dimethylaniline” includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Propiedades

IUPAC Name |

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLADCJFMNVMLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(cyclopropylamino)methyl]-N,N-dimethylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

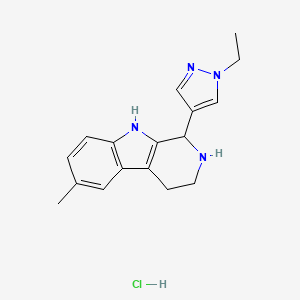

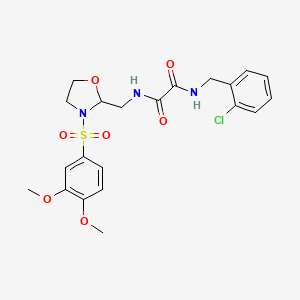

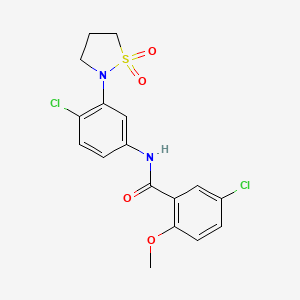

![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)

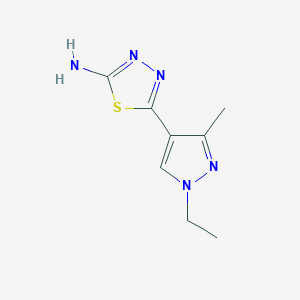

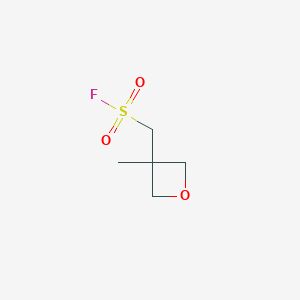

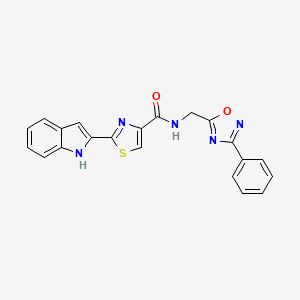

![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)

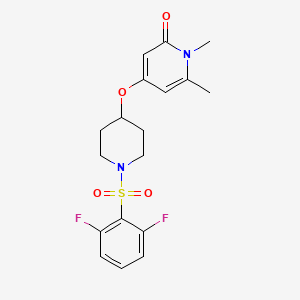

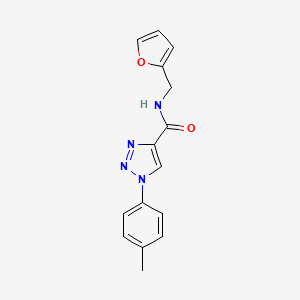

![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)